molecular formula C7H7N3O4 B165273 2-Amino-4,6-dinitrotoluene CAS No. 35572-78-2

2-Amino-4,6-dinitrotoluene

Cat. No.: B165273
CAS No.: 35572-78-2
M. Wt: 197.15 g/mol
InChI Key: IEEJAAUSLQCGJH-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrotoluene (C7H7N3O4) is a metabolite of 2,4,6-trinitrotoluene, which is widely used as an explosive in military shells, bombs, and grenades .


Synthesis Analysis

The synthesis of this compound involves the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal. This method allows obtaining either this compound or 2,6-diamino-4-nitrotoluene as well as 2,4,6-triaminotoluene from TNT .


Molecular Structure Analysis

The molecular structure of this compound is C7H7N3O4 . Further analysis of the molecular structure can be found on PubChem .


Chemical Reactions Analysis

The chemical reactions of this compound involve the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal . Other reactions include oxidative degradation of 2,4-DNT and/or 2,6-DNT, 2,4,6-TNT resulting in o-mononitrotoluene (MNT) and 1,3,5-trinitrobenzene .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C7H7N3O4), its structure, and its physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of selective reduction products of 2,4,6-trinitrotoluene (TNT), including 2-amino-4,6-dinitrotoluene, have been determined using synchrotron X-ray and single crystal X-ray diffraction. This research provides insights into the molecular structure and rotational disorder of these compounds (Graham et al., 2004).

Genotoxicity Studies

Studies have shown that this compound, a metabolite of TNT, can cause genotoxic effects on the p53 gene in NG108 neuroblastoma cell lines. This finding indicates a potential role in carcinogenicity and genotoxicity (Banerjee et al., 2004).

Effects on Tumor Suppressor Gene Expression

Research on MCF-7 human breast cancer cells revealed that exposure to this compound leads to enhanced levels of the p53 tumor suppressor gene. This suggests potential carcinogenic effects and provides a basis for further investigation into its impact on gene expression (Banerjee et al., 2003).

Microbial Degradation and Environmental Impact

A study on the white rot fungus Phanerochaete chrysosporium demonstrated its ability to degrade TNT and its metabolites like this compound. This research contributes to understanding the environmental impact and potential bioremediation applications of these compounds (Michels & Gottschalk, 1994).

Exposure and Health Effects in Military Waste Disposal

Research investigating workers involved in the disposal of military waste containing TNT and DNT identified this compound as a primary metabolite in urine, suggesting significant occupational exposure. This study highlights the relevance of biological monitoring in such environments (Letzel et al., 2003).

Plant Metabolism of TNT

Studies involving axenic root cultures of Catharanthus roseus showed that plants can form conjugates with this compound as part of TNT metabolism. This research contributes to our understanding of plant-based remediation processes for environmental pollutants (Bhadra et al., 1999).

Safety and Hazards

2-Amino-4,6-dinitrotoluene is toxic in contact with skin and if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research on 2-Amino-4,6-dinitrotoluene could focus on further understanding its toxicity, its effects on wildlife, and its potential uses in various industries .

Properties

IUPAC Name

2-methyl-3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEJAAUSLQCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044068
Record name 2-Amino-4,6-dinitrotoluene
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [DOD] Yellow powder; [AccuStandard MSDS]
Record name 2-Amino-4,6-dinitrotoluene
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Vapor Pressure

0.00004 [mmHg]
Record name 2-Amino-4,6-dinitrotoluene
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CAS No.

35572-78-2
Record name 2-Amino-4,6-dinitrotoluene
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Synthesis routes and methods I

Procedure details

1.0 gram of 2,4,6-trinitrotoluene was dissolved in 22 ml of glacial acetic acid. With vigorous stirring, 0.82 g of iron powder (400 mesh) was added in small portions over two hours. The red reaction suspension was diluted to 50 ml with water giving a bright yellow precipitate. Filtration gave 0.38 grams of 2-amino-4,6-dinitrotoluene of sufficient spectral and chromatographic purity for use in the subsequent synthesis without recrystallization.
Quantity
1 g
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reactant
Reaction Step One
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22 mL
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solvent
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0 (± 1) mol
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Name
Quantity
0.82 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chloroform (38 ml.) was added carefully to a stirred mixture of oleum (16.9 ml.: 20% free sulphur trioxide) and concentrated sulphuric acid (3.8 ml.) followed by 3,5-dinitro-2-methylbenzoic acid (10.0 g.). The mixture was warmed to 45°C. and sodium azide (3.28 g.) was added in small portions over 20 minutes, the temperature of the reaction mixture being kept between 45° and 50°C. by means of intermittent cooling. After the addition was complete, the mixture was stirred and heated under reflux for 1 hour on the steam bath and then the chloroform was removed by decantation and the residue was poured into ice-water (300 ml.). The yellow precipitate was filtered off, washed with water and dried, to give crude 3,5-dinitro-2-methylaniline (8.8 g.), m.p. 169°-171°C. The crude product was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and then with water and the solvent was removed in vacuo. Trituration with petroleum ether (b.p. 40°-60°C.) gave 3,5-dinitro-2-methylaniline (7.5 g.), m.p. 172.5°-174.5°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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Name
Quantity
16.9 mL
Type
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Quantity
3.8 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2A46DNT formed in the environment?

A1: 2A46DNT is primarily formed through the microbial reduction of TNT. This process often occurs under anaerobic conditions where microorganisms utilize TNT as an electron acceptor, leading to the sequential reduction of its nitro groups to amino groups. [, , , , , ]

Q2: Is 2A46DNT the only metabolite formed during TNT degradation?

A2: No, TNT degradation can lead to a complex mixture of metabolites. Other common products include 4-amino-2,6-dinitrotoluene (4A26DNT), 2,4-diamino-6-nitrotoluene (2,4-DANT), and 2,6-diamino-4-nitrotoluene (2,6-DANT), as well as various azoxy compounds. [, , , , , , , ]

Q3: Can plants contribute to TNT degradation and 2A46DNT formation?

A3: Yes, plants have been shown to take up and transform TNT. Studies have demonstrated the formation of 2A46DNT and 4A26DNT in plant tissues and the surrounding media, indicating that plants can contribute to TNT degradation. [, , , ]

Q4: What are the initial intermediates in the phytotransformation of TNT?

A4: The initial intermediates in TNT phytotransformation are the hydroxylamino derivatives: 2-hydroxylamino-4,6-dinitrotoluene (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT). These intermediates can then be further transformed into 2A46DNT, 4A26DNT, and various azoxytoluenes. [, ]

Q5: What factors influence the rate of TNT degradation and metabolite formation?

A5: Several factors can influence the rate of TNT degradation, including:

  • Redox conditions: Anaerobic conditions generally favor TNT reduction. [, , , , , ]
  • Microbial community composition: Different microbial species possess varying TNT degradation capabilities. [, , , ]
  • Presence of electron donors: The availability of suitable electron donors can enhance microbial activity and TNT degradation. [, ]
  • Environmental factors: Factors such as pH and temperature can affect microbial activity and TNT degradation rates. [, ]

Q6: Are the TNT metabolites more or less toxic than TNT itself?

A6: The toxicity of TNT metabolites varies. While some studies suggest that certain metabolites like 2A46DNT and 4A26DNT might be less toxic than TNT, others indicate potential for adverse effects. [, , , ]

Q7: How persistent are TNT and its metabolites in the environment?

A7: TNT and its metabolites can persist in the environment for extended periods. The persistence is influenced by factors like soil type, organic matter content, and microbial activity. [, ]

Q8: What analytical methods are used to detect and quantify 2A46DNT in environmental samples?

A8: Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for identifying and quantifying 2A46DNT in complex matrices. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Provides efficient separation and quantification of 2A46DNT and other TNT metabolites. [, , ]
  • Automated Multiple Development High-Performance Thin-Layer Chromatography (HPTLC-AMD): Enables rapid screening and analysis of explosives and their degradation products. []

Q9: What are the potential human health effects associated with 2A46DNT exposure?

A9: While research on the specific toxicity of 2A46DNT is limited, studies suggest potential for:

  • Hematotoxicity: Like TNT, 2A46DNT may contribute to blood disorders. []
  • Hepatotoxicity: Evidence suggests that 2A46DNT could induce liver damage. [, ]
  • Cataracts: Exposure to 2A46DNT has been linked to an increased risk of cataract formation. [, ]

Q10: Are there any biomarkers for assessing 2A46DNT exposure?

A10: Yes, 2A46DNT can be directly measured in urine as a biomarker of exposure. [] Additionally, hemoglobin adducts of 2A46DNT have been identified as potential biomarkers of exposure and effect. [, ]

Q11: What are some approaches for remediating 2A46DNT-contaminated sites?

A11: Remediation strategies include:

  • Bioremediation: Utilizing microorganisms to degrade 2A46DNT. [, , ]
  • Phytoremediation: Using plants to uptake, transform, or stabilize 2A46DNT in contaminated soils. [, , , ]
  • Physicochemical methods: Employing techniques like activated carbon adsorption or chemical oxidation. []

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